(4-(Pyridin-3-yloxy)phenyl)methanamine potential biological targets
(4-(Pyridin-3-yloxy)phenyl)methanamine potential biological targets
An In-Depth Technical Guide to the Identification of Potential Biological Targets for (4-(Pyridin-3-yloxy)phenyl)methanamine
Authored by: A Senior Application Scientist
Foreword
The journey of a small molecule from a laboratory curiosity to a therapeutic agent is a complex and multifaceted process. A critical step in this journey is the identification of its biological target(s). Understanding the molecular interactions of a compound within a biological system is paramount to elucidating its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target liabilities. This guide provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for the novel compound, (4-(Pyridin-3-yloxy)phenyl)methanamine. By leveraging a combination of computational prediction and robust experimental validation, researchers can systematically unravel the pharmacological profile of this and other small molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
Introduction to (4-(Pyridin-3-yloxy)phenyl)methanamine
(4-(Pyridin-3-yloxy)phenyl)methanamine is a synthetic organic compound featuring a pyridin-3-yloxy moiety linked to a phenylmethanamine core. The presence of the pyridine ring, a common pharmacophore in medicinal chemistry, and the flexible phenylmethanamine linker suggests the potential for this molecule to interact with a variety of biological targets. The primary amine group can act as a hydrogen bond donor and a nucleophile, while the aromatic rings can engage in π-stacking and hydrophobic interactions.
| Property | Value | Source |
| IUPAC Name | (4-(pyridin-3-yloxy)phenyl)methanamine | PubChem |
| Molecular Formula | C12H12N2O | PubChem |
| Molecular Weight | 200.24 g/mol | PubChem |
| Predicted LogP | 1.9 | Echemi[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The structural motifs within (4-(Pyridin-3-yloxy)phenyl)methanamine are found in a range of bioactive molecules, suggesting a broad potential for biological activity. For instance, the pyridin-yloxy-phenyl scaffold is present in compounds targeting kinases and other enzymes.[2][3] The phenylmethanamine substructure is a known pharmacophore in compounds targeting transporters and receptors.[4]
In Silico Target Prediction: A Hypothesis-Generating Approach
Before embarking on extensive and resource-intensive experimental work, in silico target prediction, or "target fishing," serves as a crucial first step to generate a ranked list of potential biological targets.[5] This approach leverages the vast amount of publicly available bioactivity data to predict targets based on the chemical structure of the query molecule.
Ligand-Based Target Prediction
This methodology relies on the principle that structurally similar molecules are likely to have similar biological activities. Several online tools and databases can be utilized for this purpose:
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SwissTargetPrediction : This web-based tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to known bioactive ligands.[6]
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ChEMBL : A large, manually curated database of bioactive molecules with drug-like properties.[7] A similarity search within ChEMBL for compounds structurally related to (4-(Pyridin-3-yloxy)phenyl)methanamine can reveal their known biological targets.
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BindingDB : A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules.[8][9]
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PubChem and ZINC : These databases contain vast collections of chemical compounds and their associated biological data, which can be searched for structurally similar compounds with known activities.[9][10]
Workflow for In Silico Target Prediction
Caption: Workflow for in silico target prediction of (4-(Pyridin-3-yloxy)phenyl)methanamine.
The output of these tools will be a list of potential protein targets, often ranked by a confidence score or probability. It is crucial to critically evaluate this list, considering the biological plausibility of the predicted targets and prioritizing those that appear consistently across different prediction methods.
Experimental Target Validation: From Prediction to Confirmation
While in silico methods provide valuable starting points, experimental validation is essential to definitively identify the biological targets of (4-(Pyridin-3-yloxy)phenyl)methanamine. A multi-pronged approach, combining biochemical, biophysical, and cell-based assays, will provide the most robust evidence.
Biochemical and Biophysical Assays
These assays directly measure the interaction between the compound and a purified protein target.
3.1.1. Enzyme Inhibition Assays
If the predicted targets are enzymes (e.g., kinases, proteases), direct inhibition assays are the gold standard for validation.
Protocol: Kinase Inhibition Assay (Example)
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Reagents and Materials : Purified recombinant kinase, kinase-specific substrate peptide, ATP, (4-(Pyridin-3-yloxy)phenyl)methanamine, positive control inhibitor, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
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Procedure : a. Prepare a serial dilution of (4-(Pyridin-3-yloxy)phenyl)methanamine in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the kinase, substrate peptide, and assay buffer. c. Add the serially diluted compound or controls to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
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Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
3.1.2. Receptor Binding Assays
For predicted receptor targets (e.g., GPCRs, ion channels), radioligand binding assays or fluorescence-based binding assays can quantify the affinity of the compound for the receptor.
3.1.3. Biophysical Techniques
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can provide quantitative data on binding affinity, thermodynamics, and target engagement without the need for an enzymatic assay.
Cell-Based Assays
Cell-based assays are crucial for confirming that the compound engages its target in a physiological context and elicits a cellular response.
3.2.1. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to monitor target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Workflow for CETSA®
Sources
- 1. echemi.com [echemi.com]
- 2. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. neovarsity.org [neovarsity.org]
- 10. Directory of in silico Drug Design tools [click2drug.org]
